molecular formula C7H12O B14360373 (2-Methoxyethenyl)cyclobutane CAS No. 90253-03-5

(2-Methoxyethenyl)cyclobutane

Cat. No.: B14360373
CAS No.: 90253-03-5
M. Wt: 112.17 g/mol
InChI Key: GXQKSVPQTBHNSQ-UHFFFAOYSA-N
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Description

(2-Methoxyethenyl)cyclobutane is a cyclobutane derivative featuring a methoxy-substituted ethenyl group. Cyclobutane derivatives are valued in organic synthesis due to their strained four-membered ring, which imparts unique reactivity and structural diversity. The methoxyethenyl substituent in this compound likely enhances its electron-donating properties, influencing its participation in photochemical reactions and cycloadditions . Cyclobutanes are foundational in synthesizing bioactive molecules (e.g., nucleosides, alkaloids) and complex natural products, as demonstrated by their use in squaric acid derivatives and organocatalyzed reactions . The stereochemical and electronic effects of the methoxy group in (2-Methoxyethenyl)cyclobutane may differentiate it from other cyclobutane analogs in terms of stability, reactivity, and applications in medicinal chemistry.

Properties

CAS No.

90253-03-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methoxyethenylcyclobutane

InChI

InChI=1S/C7H12O/c1-8-6-5-7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

GXQKSVPQTBHNSQ-UHFFFAOYSA-N

Canonical SMILES

COC=CC1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethenyl)cyclobutane can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. This reaction can be catalyzed by light or specific catalysts to achieve the desired product . Another method involves the intramolecular ring closure of suitable precursors under specific conditions .

Industrial Production Methods

Industrial production of (2-Methoxyethenyl)cyclobutane may involve large-scale [2 + 2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethenyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated cyclobutane derivatives .

Scientific Research Applications

(2-Methoxyethenyl)cyclobutane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethenyl)cyclobutane involves its interaction with molecular targets through its reactive functional groups. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Physical Properties

For example:

Substituent Dihedral Angle (β) Oxidation Potential (V) Source
Methoxy (e.g., (2-Methoxyethenyl)cyclobutane) 5.21° 4.91
CF₃ 12.81° Higher than methoxy analogs
Unsubstituted cyclobutane Largest angle Highest potential

The methoxy group reduces ring strain by lowering the dihedral angle compared to electron-withdrawing groups like CF₃.

Chemical Reactivity and Stability
  • Photochemical Reactivity : (2-Methoxyethenyl)cyclobutane is hypothesized to undergo [2+2] photocycloadditions, similar to styrenic olefins and acetylated cyclobutanes. However, its methoxy group may suppress undesired side reactions (e.g., over-oxidation) compared to benzoyl- or acetyl-substituted analogs like V and II (), which require nitrogen-purged conditions for photodimerization .
  • Thermal Stability : Methoxy-substituted cyclobutanes exhibit greater thermal stability than CF₃-substituted analogs due to reduced ring strain, as evidenced by lower decomposition rates in solution-phase studies .

Data Tables

Table 1: Comparative Photodimerization Conditions

Compound Substituents Reaction Conditions Yield
V () Acetyl, Phenyl N₂-purged, unfiltered Hg lamp Moderate
II () Benzoyl, Phenyl N₂-purged, unfiltered Hg lamp Low
(2-Methoxyethenyl)cyclobutane Methoxy, Ethenyl Not reported; predicted ambient stability

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